1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea
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Overview
Description
1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a phenyl-urea moiety, which contributes to its chemical reactivity.
Preparation Methods
The synthesis of 1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyleneamino Group: The methyleneamino group is introduced via a condensation reaction between the benzimidazole derivative and an appropriate aldehyde.
Formation of the Phenyl-Urea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenyl-urea moiety may enhance binding affinity and specificity, leading to more effective inhibition of target molecules. Pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
1-[(E)-(1,3-Dimethyl-2-oxo-benzimidazol-5-yl)methyleneamino]-3-phenyl-urea can be compared with similar compounds such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has a different mechanism of action.
N-[(3,4-Dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide: Known for its corrosion inhibition properties, this compound has different applications and chemical properties.
The uniqueness of this compound lies in its combination of a benzimidazole core and a phenyl-urea moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-14-9-8-12(10-15(14)22(2)17(21)24)11-18-20-16(23)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,19,20,23)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRONTYQKWQPEY-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=O)NC3=CC=CC=C3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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